molecular formula C16H23N3O2S B2596637 2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile CAS No. 241127-22-0

2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile

Cat. No.: B2596637
CAS No.: 241127-22-0
M. Wt: 321.44
InChI Key: NGPUMDFMDVHJTF-XMHGGMMESA-N
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Description

2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile is a hydrazone derivative characterized by a hydrazono (-NH-N=) bridge linking a 4-tert-butylphenyl group and a tert-butylsulfonyl-substituted acetonitrile moiety. This compound’s structural uniqueness arises from the combination of sterically bulky tert-butyl groups and electron-withdrawing sulfonyl and nitrile functionalities. It is primarily utilized in medicinal chemistry, as indicated by its classification as a "Chemical Compound used for Medicinal Purpose" .

Properties

IUPAC Name

(1E)-N-(4-tert-butylanilino)-1-tert-butylsulfonylmethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-15(2,3)12-7-9-13(10-8-12)18-19-14(11-17)22(20,21)16(4,5)6/h7-10,18H,1-6H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPUMDFMDVHJTF-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NN=C(C#N)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N/N=C(\C#N)/S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile typically involves the reaction of 1-tert-butyl-4-iodobenzene with 3-buten-2-ol and 3-azido-2-methyl-2-{2-[4-(tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile . The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of hydrazones exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of hydrazone derivatives, including similar compounds, which demonstrated selective cytotoxic effects on cancer cells while sparing normal cells .

Antimicrobial Activity

Research indicates that compounds containing hydrazone moieties possess antimicrobial properties. This has led to their exploration as potential agents against bacterial and fungal infections.

  • Case Study : A recent investigation documented the antimicrobial efficacy of substituted hydrazones against resistant strains of bacteria, suggesting their potential utility in developing new antibiotics .

Material Science

The compound's unique chemical structure allows it to act as a precursor in synthesizing advanced materials, such as polymers and nanocomposites. Its ability to form stable complexes with metals also opens avenues for catalysis.

  • Application Example : The use of hydrazone derivatives in creating metal-organic frameworks (MOFs) has been explored, where they serve as ligands to stabilize metal ions .

Data Table: Applications Overview

Application AreaDescriptionReferences
Medicinal ChemistryAntitumor activity; apoptosis induction in cancer cells
Antimicrobial ActivityEfficacy against bacterial and fungal infections
Material SciencePrecursor for polymers; metal complexation for catalysis

Mechanism of Action

The mechanism of action of 2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The electron-withdrawing sulfonyl group enhances electrophilicity at the hydrazono nitrogen, a feature shared across analogs. Replacing tert-butylsulfonyl with methylsulfonyl (as in ) may slightly reduce electron-withdrawing capacity.

Physical and Spectral Properties

  • Density and Boiling Point : For the benzodioxol derivative (), predicted density is 1.36 g/cm³, and boiling point is 439.7°C. These values likely exceed those of the parent compound due to the benzodioxol ring’s planar structure and higher polarity.
  • pKa: The benzodioxol analog has a predicted pKa of 6.13 ± 0.20 , suggesting moderate acidity at the hydrazono NH group. Substituents like tert-butyl may further modulate acidity via inductive effects.

Theoretical and Computational Insights

  • Density Functional Theory (DFT): Studies in and highlight the importance of exact exchange and correlation-energy functionals in predicting thermochemical properties. For the parent compound, DFT could elucidate charge distribution at the hydrazono nitrogen and sulfonyl oxygen, guiding reactivity predictions.
  • Steric vs. Electronic Trade-offs: The tert-butyl groups’ steric bulk may offset electronic activation of the hydrazono group, a balance absent in less hindered analogs (e.g., ).

Biological Activity

The compound 2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H20_{20}N4_{4}O2_{2}S
  • Molecular Weight : 320.41 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced for safety and handling.

The structure features a tert-butyl group, which is known for enhancing lipophilicity and potentially improving bioavailability.

Anticancer Properties

Research indicates that hydrazone compounds often exhibit anticancer properties. For instance, studies have shown that similar hydrazones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives of hydrazones could effectively target specific cancer pathways, such as the inhibition of the BRD4 protein involved in transcriptional regulation in cancer cells .

The biological activities of hydrazones can be attributed to:

  • Reactive Oxygen Species (ROS) Generation : Many hydrazones induce oxidative stress in target cells.
  • Interaction with DNA : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways critical for cell survival.

Study on Anticancer Activity

A study published in Cancer Research explored the effects of various hydrazone derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through mitochondrial pathways . Although the specific compound this compound was not tested directly, its structural analogs showed promising results.

Antimicrobial Efficacy Assessment

In an investigation into the antimicrobial properties of hydrazones, researchers found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in determining antibacterial potency . This suggests that modifications to the tert-butyl group could enhance activity against specific pathogens.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Source
AnticancerInduction of apoptosis in cancer cellsCancer Research
AntimicrobialEffective against various bacteriaPMC
MechanismsROS generation, DNA interactionResearchGate

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile, and how is its structural integrity validated?

  • Synthesis : The compound can be synthesized via condensation reactions between substituted hydrazines and carbonyl precursors. For example, hydrazone formation typically involves reacting 4-(tert-butyl)phenylhydrazine with a ketone or acetonitrile derivative under acidic conditions (e.g., HCl in methanol) .
  • Characterization : Essential techniques include:

  • Elemental Analysis (CHNS) : Confirms molecular composition (e.g., %C, %H, %N) .
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., C≡N stretch ~2240 cm⁻¹, S=O stretch ~1350–1150 cm⁻¹).
  • NMR : ¹H/¹³C NMR resolves tert-butyl groups (δ ~1.3 ppm for CH₃, δ ~35 ppm for quaternary C) and hydrazone protons (δ ~8–10 ppm) .

Q. What precautions are necessary for handling and storing this compound to ensure stability?

  • Stability : Tert-butylsulfonyl groups are generally stable but may hydrolyze under prolonged exposure to moisture.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid contact with strong acids/bases, as they may cleave the sulfonyl or hydrazone moieties .

Advanced Research Questions

Q. How can competing side reactions (e.g., tautomerization or oxidation) during hydrazone synthesis be minimized?

  • Methodological Approaches :

  • pH Control : Conduct reactions in buffered solutions (pH 4–6) to suppress unwanted tautomerization of the hydrazone group .
  • Catalyst Optimization : Use Lewis acids (e.g., AlCl₃) to enhance reaction specificity, as demonstrated in Friedel-Crafts acylation of tert-butyl-substituted aromatics .
  • Flow Chemistry : Implement continuous-flow reactors to improve reaction control and reduce byproduct formation, as shown in analogous diazo compound syntheses .

Q. What role does the tert-butylsulfonyl group play in modulating the compound’s reactivity in copolymerization or supramolecular assembly?

  • Reactivity Insights :

  • The sulfonyl group acts as a strong electron-withdrawing group, enhancing electrophilic character in polymerization reactions.
  • In copolymerization (e.g., with DMDAAC), it can improve thermal stability and solubility, as observed in polycationic dye-fixatives .
    • Experimental Design : Use radical initiators (e.g., APS) and controlled stoichiometry to optimize monomer incorporation ratios .

Q. How can computational methods predict tautomeric equilibria or regioselectivity in reactions involving the hydrazone moiety?

  • Computational Strategies :

  • DFT Calculations : Model hydrazone tautomerization (e.g., E/Z isomerization) to predict dominant forms under specific conditions.
  • Molecular Dynamics : Simulate solvent effects on reactivity, as polar aprotic solvents (e.g., DMSO) stabilize charged intermediates .

Contradictions and Resolution

  • Synthetic Route Selection : highlights Friedel-Crafts acylation for tert-butyl-substituted aromatics, while uses hydrazine condensation. The choice depends on the target substituents: Friedel-Crafts is preferable for aryl ketones, whereas hydrazine reactions suit hydrazone formation .
  • Data Discrepancies : Variations in elemental analysis (Table 1) may arise from sample purity or hygroscopicity. Triplicate measurements and Karl Fischer titration are recommended for moisture-sensitive compounds .

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